Dimethyl 2-chloro-4-fluorophenylmalonate
Description
Dimethyl 2-chloro-4-fluorophenylmalonate (CAS: Not explicitly provided in evidence) is a malonic acid derivative featuring a phenyl ring substituted with chlorine at the ortho (2nd) position and fluorine at the para (4th) position, esterified with two methyl groups. Malonate esters are widely used in nucleophilic substitutions, cyclizations, and as precursors for active pharmaceutical ingredients (APIs) due to their reactivity and stability under various conditions .
Properties
IUPAC Name |
dimethyl 2-(2-chloro-4-fluorophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO4/c1-16-10(14)9(11(15)17-2)7-4-3-6(13)5-8(7)12/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCYGOZMKFGESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-chloro-4-fluorophenylmalonate typically involves the esterification of malonic acid derivatives. One common method is the reaction of 2-chloro-4-fluorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chloro-4-fluorophenylmalonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of 2-chloro-4-fluorophenylmalonic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.
Scientific Research Applications
Dimethyl 2-chloro-4-fluorophenylmalonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-chloro-4-fluorophenylmalonate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, its mechanism would depend on the final drug molecule it helps to synthesize, targeting specific molecular pathways and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with dimethyl 2-chloro-4-fluorophenylmalonate, differing in substituent positions, ester groups, or additional functional groups. These variations significantly influence their reactivity, applications, and regulatory status.
Structural Analogs and Their Properties
Key Differences and Implications
Substituent Position and Reactivity :
- The 2-chloro-4-fluoro substitution in the target compound contrasts with 2-chloro-6-fluoro in CAS 190521-88-1. The para-fluorine in the former may enhance electronic effects (e.g., electron-withdrawing) on the phenyl ring, influencing reactivity in cross-coupling reactions compared to meta-fluorine analogs .
- Nitro groups (e.g., in dimethyl 2-(4-chloro-2-nitrophenyl)malonate) increase electrophilicity, making such compounds more reactive in reduction or substitution reactions than halogenated analogs .
Ester Group Effects :
- Regulatory and Commercial Status: Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is explicitly validated for regulatory compliance (e.g., USP standards), suggesting its use in high-stakes pharmaceutical development, unlike halogen-only analogs .
Research Findings and Functional Comparisons
- Synthetic Utility: Malonate esters with halogen substituents are pivotal in constructing heterocyclic frameworks. For instance, dimethyl 2-(3,5-difluorobenzoyl)malonate derivatives (analogous to ) undergo cyclocondensation to form quinolones, whereas nitro-substituted analogs may serve as precursors for aminoaryl intermediates .
Stability and Handling : Ethyl esters like diethyl 2-(2-fluoro-biphenyl)malonate (CAS 1685278-08-3) may exhibit enhanced shelf stability compared to methyl esters due to reduced susceptibility to hydrolysis, a critical factor in industrial storage .
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